REACTION_CXSMILES
|
C([O:4][CH:5]([C:10]1[CH:15]=[CH:14][N:13]=[C:12]([NH2:16])[CH:11]=1)[C:6]([F:9])([F:8])[F:7])(=O)C.Br[CH2:18][C:19](=O)[CH3:20].C(=O)(O)[O-].[Na+].C(=O)([O-])[O-].[K+].[K+].[Cl-].[NH4+]>C(O)CCC.O>[F:9][C:6]([F:7])([F:8])[CH:5]([C:10]1[CH:15]=[CH:14][N:13]2[CH:18]=[C:19]([CH3:20])[N:16]=[C:12]2[CH:11]=1)[OH:4] |f:2.3,4.5.6,7.8|
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Name
|
|
Quantity
|
0.042 mL
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Type
|
reactant
|
Smiles
|
BrCC(C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
31.4 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Name
|
1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethyl acetate
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Quantity
|
53.2 mg
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C(F)(F)F)C1=CC(=NC=C1)N
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 130° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Extraction with ethyl acetate
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Type
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DRY_WITH_MATERIAL
|
Details
|
drying over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
After filtration
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Type
|
CUSTOM
|
Details
|
the solvent in the filtrate was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in methanol (2.0 mL)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
Extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvent in the filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (chloroform/methanol=5/1)
|
Type
|
CUSTOM
|
Details
|
to give Compound A30 (20.7 mg, 40% yield)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
FC(C(O)C1=CC=2N(C=C1)C=C(N2)C)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |